molecular formula C11H16ClNO2 B11771560 (R)-2-(Phenoxymethyl)morpholine hydrochloride CAS No. 661470-53-7

(R)-2-(Phenoxymethyl)morpholine hydrochloride

Cat. No.: B11771560
CAS No.: 661470-53-7
M. Wt: 229.70 g/mol
InChI Key: GATLMGUFMGHZHK-RFVHGSKJSA-N
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Description

®-2-(Phenoxymethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a phenoxymethyl group attached to the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Phenoxymethyl)morpholine hydrochloride typically involves the reaction of morpholine with a phenoxymethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of ®-2-(Phenoxymethyl)morpholine hydrochloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(Phenoxymethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halides or nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(Phenoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Phenoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Methylmorpholine hydrochloride
  • ®-2-(Phenylmethyl)morpholine hydrochloride
  • ®-2-(Methoxymethyl)morpholine hydrochloride

Uniqueness

®-2-(Phenoxymethyl)morpholine hydrochloride is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

CAS No.

661470-53-7

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(2R)-2-(phenoxymethyl)morpholine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1

InChI Key

GATLMGUFMGHZHK-RFVHGSKJSA-N

Isomeric SMILES

C1CO[C@H](CN1)COC2=CC=CC=C2.Cl

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2.Cl

Origin of Product

United States

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